

Application Notes and Protocols: 3-Thiophenemalonic Acid (TMA) in Perovskite Solar Cells

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Compound of Interest

Compound Name: 3-Thiophenemalonic acid

Cat. No.: B103929

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Introduction

3-Thiophenemalonic acid (TMA) has emerged as a significant additive in the fabrication of high-performance organic-inorganic halide perovskite solar cells (OIHPSCs). Its incorporation into the perovskite precursor solution has been demonstrated to enhance power conversion efficiency (PCE) and improve the stability of the resulting devices. TMA, a molecule featuring both thiol and carboxyl functional groups, acts as a Lewis acid-base adduct, which plays a crucial role in optimizing the crystallization process of the perovskite layer and passivating defects within the material. These application notes provide a comprehensive overview of the use of TMA as an additive, including its mechanism of action, experimental protocols for device fabrication, and performance data.

Mechanism of Action

The beneficial effects of **3-Thiophenemalonic acid** in perovskite solar cells can be attributed to several key mechanisms:

- **Crystallization Regulation:** TMA effectively regulates the kinetics of perovskite crystallization. This leads to an improvement in the crystallinity of the light-absorbing layer, which is particularly beneficial when processing under high relative humidity conditions (30–50%).^[1]
^[2]^[3]

- **Defect Passivation:** The thiol and carboxyl functional groups in TMA can form Lewis acid-base adducts. This interaction helps to minimize defects that can be triggered by extrinsic factors in an ambient air environment.[1][2][3][4] The formation of ionic, covalent, or non-covalent bonds between TMA and the perovskite components helps to suppress the dissociation of the perovskite film under physical and chemical stress.[4][5]
- **Complete Precursor Conversion:** The use of TMA promotes the complete conversion of precursor materials like lead(II) iodide (PbI₂), lead(II) chloride (PbCl₂), and methylammonium iodide (MAI) into the desired methylammonium lead iodide (CH₃NH₃PbI₃) perovskite structure.[1][2][3][4]
- **Reduction of Non-radiative Recombination:** By passivating surface and interface defects, TMA reduces non-radiative recombination of charge carriers.[4] This contributes to higher open-circuit voltage (V_{oc}) and overall device efficiency.

Quantitative Data Summary

The addition of **3-Thiophenemalonic acid** to the perovskite precursor solution leads to a notable improvement in the photovoltaic performance of the solar cells. The key performance metrics for devices with and without TMA are summarized below. The optimal concentration of TMA was found to be 0.30% (w/w).

Additive Concentration (% w/w)	Power Conversion Efficiency (PCE) (%)	Open-Circuit Voltage (Voc) (V)	Short-Circuit Current Density (Jsc) (mA/cm2)	Fill Factor (FF) (%)
0.00 (Control)	14.9	Data not available in search results	Data not available in search results	Data not available in search results
0.15	Data not available in search results	Data not available in search results	Data not available in search results	Data not available in search results
0.30 (Optimized)	16.5	Data not available in search results	Data not available in search results	Data not available in search results
0.45	Data not available in search results	Data not available in search results	Data not available in search results	Data not available in search results

Note: While the search results provide the overall PCE improvement, specific values for Voc, Jsc, and FF for each concentration were not detailed in the provided snippets. The data clearly indicates a significant PCE enhancement from 14.9% to 16.5% with the addition of 0.30% (w/w) TMA.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Experimental Protocols

This section provides a detailed methodology for the fabrication of inverted perovskite solar cells using **3-Thiophenemalonic acid** as an additive.

1. Materials

- Indium tin oxide (ITO)-coated glass substrates
- Lead(II) iodide (PbI₂)
- Lead(II) chloride (PbCl₂)

- Methylammonium iodide (MAI)
- **3-Thiophenemalonic acid (TMA)**
- Anhydrous N,N-Dimethylformamide (DMF)
- Acetylacetone (AA)
- Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS)
- Dimethyl sulfoxide (DMSO)
- Zonyl FS-300 fluorosurfactant
- Isopropanol (IPA)
- [6][6]-Phenyl-C61-butyric acid methyl ester (PCBM)
- Chlorobenzene
- Chloroform
- TiO_x sol-gel
- Polytetrafluoroethylene (PTFE) filters (0.45 μm)

2. Perovskite Precursor Solution Preparation

- Prepare the MAPbI₃ precursor solution by mixing PbI₂, PbCl₂, and MAI in a 1:1:4 molar ratio.[4][5]
- Add the desired concentration of **3-Thiophenemalonic acid** (e.g., 0.15, 0.30, or 0.45% w/w) as a solid additive to the precursor mixture.[4][5]
- Dissolve the mixture in anhydrous DMF containing 10.0 vol % acetylacetone (AA) as a solvent additive.[4][5]
- Stir the solution overnight at approximately 45 °C.[4][5]

- Before use, filter the solution using a 0.45 μm PTFE filter.[\[4\]](#)[\[5\]](#)

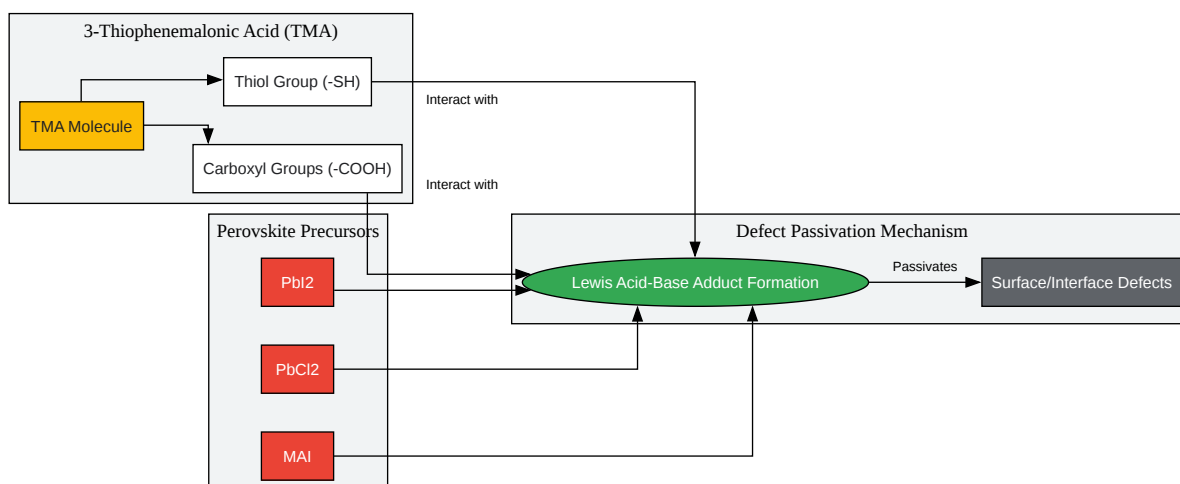
3. Device Fabrication (Inverted Structure)

- Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates.
- Hole Transport Layer (HTL) Deposition:
 - Prepare the PEDOT:PSS solution by adding 7% DMSO and 0.7% Zonyl FS-300 fluorosurfactant to enhance conductivity.[\[4\]](#)[\[5\]](#)
 - Spin-coat the PEDOT:PSS solution onto the ITO substrates at 1250 rpm and 2000 rpm for 45 seconds.[\[4\]](#)[\[5\]](#)
 - Anneal the substrates at 120 °C for 15 minutes.[\[4\]](#)[\[5\]](#)
 - Wash the PEDOT:PSS layer by spin-coating with isopropanol (400 μL) at 2000 rpm for 2 seconds and then 4000 rpm for 10 seconds.[\[4\]](#)[\[5\]](#)
 - Anneal again at 120 °C for 15 minutes.[\[4\]](#)[\[5\]](#)
- Perovskite Layer Deposition:
 - After the substrates have cooled to room temperature, spin-coat the filtered perovskite solution (with or without TMA) at 1250 rpm for 17 seconds and then at 2000 rpm for 5 seconds.[\[4\]](#)[\[5\]](#)
 - After a 1-minute delay, transfer the coated substrate to a hot plate and anneal at 110 °C for 30 minutes.[\[4\]](#)
- Electron Transport Layer (ETL) Deposition:
 - Prepare a 20 mg/mL solution of PCBM in a 1:1 volume ratio of chlorobenzene and chloroform.[\[4\]](#)
 - Spin-coat the PCBM solution onto the perovskite layer at 1250 rpm for 16 seconds and then at 2000 rpm for 15 seconds.[\[4\]](#)

- Interfacial Layer Deposition:
 - Spin-coat a TiO_x sol-gel layer on top of the ETL at 5000 rpm for 30 seconds.[4]
 - Anneal at 107 °C for 7 minutes.[4]
- Electrode Deposition: Deposit the metal back electrode (e.g., Aluminum) via thermal evaporation.

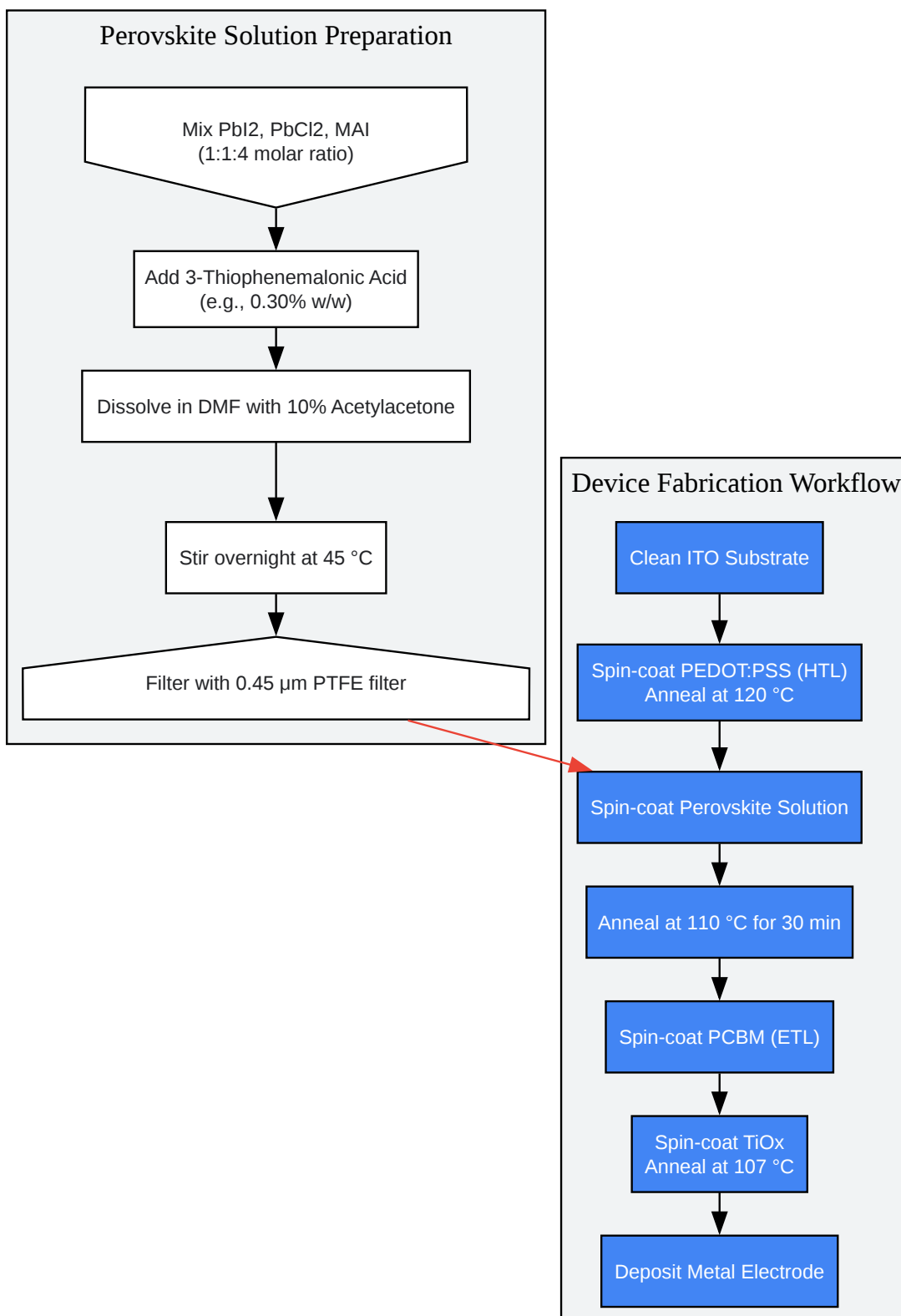
Visualizations

The following diagrams illustrate the key concepts and workflows described in these application notes.



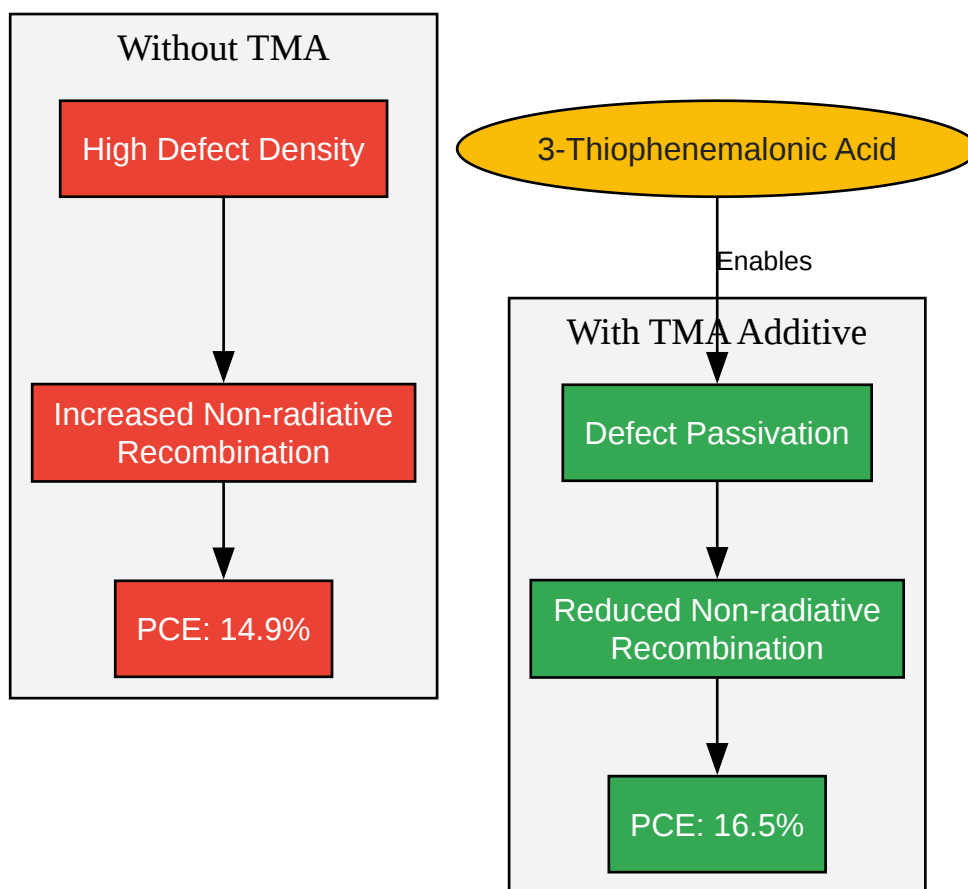
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Caption: TMA's functional groups in defect passivation.



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Caption: Workflow for perovskite solar cell fabrication.



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